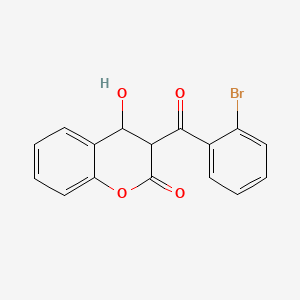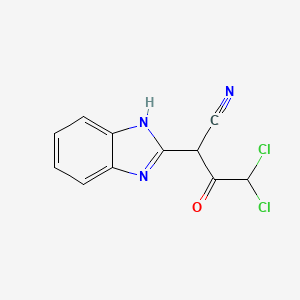
abciximab
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Abciximab is a monoclonal antibody fragment that targets the glycoprotein IIb/IIIa receptor on platelets. It is primarily used as an antiplatelet agent to prevent thrombosis during percutaneous coronary interventions, such as angioplasty. This compound works by inhibiting platelet aggregation, thereby reducing the risk of blood clot formation .
准备方法
Synthetic Routes and Reaction Conditions: Abciximab is produced through recombinant DNA technology. The process involves the genetic engineering of murine (mouse) and human antibody fragments to create a chimeric antibody. The Fab fragment of the antibody is then isolated and purified for clinical use .
Industrial Production Methods: The industrial production of this compound involves the use of mammalian cell cultures to express the chimeric antibody. The cells are grown in bioreactors under controlled conditions to ensure optimal yield and quality. The antibody is then harvested, purified, and formulated for intravenous administration .
化学反应分析
Types of Reactions: Abciximab primarily undergoes binding reactions with its target receptors. It does not typically participate in oxidation, reduction, or substitution reactions as it is a biologic molecule.
Common Reagents and Conditions: The primary reagents involved in the production of this compound are the genetically engineered cells and the culture media used to grow them. The conditions include maintaining the bioreactors at specific temperatures and pH levels to optimize cell growth and antibody production .
Major Products Formed: The major product formed is the Fab fragment of the chimeric antibody, which is then purified and formulated for clinical use .
科学研究应用
Abciximab has several scientific research applications, particularly in the fields of medicine and biology:
Cardiology: this compound is used to prevent ischemic complications during percutaneous coronary interventions. .
Diabetes and Chronic Kidney Disease: Research indicates that this compound can be beneficial for patients with diabetes and chronic kidney disease undergoing coronary interventions.
Thrombosis Research: this compound is used in research to study platelet aggregation and the mechanisms of thrombosis.
Pediatric Applications: It has been used in the treatment of Kawasaki disease in pediatric patients.
作用机制
Abciximab exerts its effects by binding to the glycoprotein IIb/IIIa receptor on the surface of platelets. This binding prevents the receptor from interacting with fibrinogen, von Willebrand factor, and other adhesive molecules, thereby inhibiting platelet aggregation. Additionally, this compound binds to the vitronectin receptor on platelets and endothelial cells, further contributing to its antithrombotic effects .
相似化合物的比较
Abciximab is part of a class of drugs known as glycoprotein IIb/IIIa inhibitors. Other compounds in this class include tirofiban and eptifibatide.
Tirofiban: A small-molecule inhibitor with a shorter half-life compared to this compound.
Eptifibatide: Another small-molecule inhibitor with a shorter half-life and different binding characteristics compared to this compound.
Uniqueness of this compound: this compound is unique due to its longer platelet half-life and strong binding affinity to the glycoprotein IIb/IIIa receptor. This results in a prolonged antiplatelet effect even after the drug is no longer detectable in the plasma .
属性
CAS 编号 |
143653-53-6 |
|---|---|
分子式 |
C24H26OS2Sn |
分子量 |
0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-benzyl-1-methoxy-3H-benzo[f]chromen-3-one](/img/structure/B1174485.png)

![4-Chloro-7-fluoro-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine](/img/structure/B1174491.png)
